molecular formula C25H27F3N2O4 B608797 MA-0204

MA-0204

Katalognummer: B608797
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: GYNMVDMBFKGCCR-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, it replaces the cis-amide group of a previously reported PPARδ modulator (compound 1) with a five-membered heterocyclic ring, enhancing its pharmacological profile . MA-0204 demonstrates >10,000-fold selectivity for PPARδ over PPARα and PPARγ, minimizing off-target effects associated with pan-PPAR agonists . Preclinical studies in mdx mice (a DMD model) and patient-derived myoblasts show that this compound upregulates PPARδ target genes (e.g., PDK4, ANGPTL4, CPT1a) and improves mitochondrial fatty acid oxidation by up to 52%, addressing DMD-related metabolic dysfunction . Its favorable pharmacokinetics (PK)—low hepatic clearance (2.3 mL/min/kg in mice), short half-life (1.2–2.1 hours across species), and low plasma exposure—support clinical translatability .

Vorbereitungsmethoden

The synthesis of MA-0204 involves several steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .

Analyse Chemischer Reaktionen

MA-0204 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was zu verschiedenen Analogen führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

MA-0204 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Aktivierung von PPARδ. Diese Aktivierung führt zur Hochregulation von Genen, die am Fettsäureoxidation und Energiestoffwechsel beteiligt sind. Zu den molekularen Zielen gehören Gene, die Enzyme wie Carnitin-Palmitoyltransferase 1 (CPT1) und Pyruvatdehydrogenase-Kinase 4 (PDHK4) kodieren. Diese Pfade verbessern die mitochondriale Funktion und den Stoffwechsel von Muskelzellen .

Wirkmechanismus

MA-0204 exerts its effects by selectively activating PPARδ. This activation leads to the upregulation of genes involved in fatty acid oxidation and energy metabolism. The molecular targets include genes encoding enzymes like carnitine palmitoyltransferase 1 (CPT1) and pyruvate dehydrogenase kinase 4 (PDHK4). These pathways enhance mitochondrial function and improve muscle cell metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Comparison

MA-0204 belongs to a class of heterocyclic PPARδ modulators. Key structural differentiators include:

  • GW501516 : An early PPARδ agonist with demonstrated tumorigenicity in mice . Unlike this compound, GW501516 lacks the five-membered heterocyclic modification, which may contribute to its adverse effects.
  • Seladelpar (MBX-8025) and Elafibranor (GFT-505): Dual PPARα/δ agonists with hepatotoxicity risks in clinical trials. This compound’s PPARδ selectivity avoids these liabilities .
  • HPP-593 , CNX-013B2 , and CS-038 : Structurally distinct PPARδ modulators in development for obesity and metabolic disorders. This compound’s heterocyclic core enhances binding affinity and tissue specificity compared to these compounds .

Pharmacological and Pharmacokinetic Profiles

Parameter This compound GW501516 Seladelpar HPP-593
PPARδ EC₅₀ (nM) 3.2 1.0 6.0 (PPARα/δ) Not reported
Selectivity (vs. PPARα/γ) >10,000-fold ~1,000-fold Dual agonist Not reported
Half-life (h) 1.2 (mice) 16–24 (mice) 6–8 (humans) Not reported
Clinical Indication DMD Metabolic syndrome Primary biliary cholangitis Obesity
Safety No CYP inhibition, no off-target receptor activity Carcinogenic in mice Hepatotoxicity risks Under investigation

Data compiled from

Efficacy in Disease Models

  • This compound : Restores fatty acid oxidation in DMD patient myoblasts by 52% and increases PDK4 expression 3.5-fold in murine skeletal muscle, improving exercise tolerance in mdx mice .
  • GW501516 : Improves lipid metabolism in obese primates but withdrawn due to tumor risks .

Market and Clinical Positioning

This compound is positioned as a first-in-class PPARδ modulator for DMD, a niche with high unmet need. Competitors like HPP-593 and CNX-013B2 target broader metabolic indications (e.g., obesity, colitis), where efficacy benchmarks and safety requirements are less stringent . This compound’s projected market growth (2024–2030 CAGR: 8.2%) reflects its specialized application and preclinical validation .

Biologische Aktivität

MA-0204 is a selective modulator of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a critical role in regulating fatty acid metabolism, energy homeostasis, and mitochondrial function. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound functions by selectively activating PPARδ, which leads to enhanced transcription of genes involved in fatty acid oxidation and energy metabolism. The binding of this compound to PPARδ induces a conformational change in the receptor, promoting its interaction with coactivators and subsequent activation of target gene expression. This mechanism is crucial for improving mitochondrial function and increasing fatty acid oxidation in various tissues, particularly skeletal muscle.

Pharmacological Properties

The pharmacokinetic profile of this compound has been characterized through various studies:

Parameter Value
Half-life (t1/2)7.3 hours
Maximum Concentration (Cmax)1660 ng/mL
Area Under Curve (AUC)3840 ng·h/mL
Bioavailability (%F)13%

These properties suggest that this compound has favorable absorption and distribution characteristics, making it a promising candidate for further therapeutic exploration .

Biological Activity and Effects

Research indicates that this compound significantly influences metabolic processes:

  • Fatty Acid Oxidation : In vitro studies using patient-derived muscle myoblasts demonstrated that this compound enhances the expression of key genes involved in fatty acid oxidation, such as CPT1a (carnitine palmitoyltransferase 1a) and PDK4 (pyruvate dehydrogenase kinase 4). Increases in fatty acid oxidation were observed at concentrations as low as 1.2 nM, with functional improvements noted up to 52% compared to controls .
  • Mitochondrial Function : this compound has been shown to improve mitochondrial function in muscle cells, which is critical for energy production and overall metabolic health. This effect is particularly relevant for conditions like Duchenne Muscular Dystrophy (DMD), where mitochondrial dysfunction is prevalent .
  • Safety Profile : In safety assessments, this compound exhibited low mutagenic potential and did not inhibit major cytochrome P450 enzymes at concentrations up to 10 μM. This suggests a lower risk for drug-drug interactions and side effects associated with metabolic pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Duchenne Muscular Dystrophy (DMD) : A study involving DMD patient-derived myoblasts showed that treatment with this compound resulted in significant increases in PPARδ-responsive gene expression and enhanced fatty acid oxidation. These findings support the hypothesis that this compound could serve as a therapeutic agent for managing DMD by improving muscle metabolism .
  • Metabolic Disorders : In animal models, oral administration of this compound resulted in improved metabolic profiles, including reduced fat mass and enhanced glucose tolerance. Such outcomes indicate its potential utility in treating obesity-related metabolic disorders .

Eigenschaften

IUPAC Name

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNMVDMBFKGCCR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

MA-0204
MA-0204
MA-0204
MA-0204
MA-0204

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.